3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
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Overview
Description
3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound that features a bromophenyl group, a piperidinyl group, and a propanenitrile group
Preparation Methods
The synthesis of 3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multiple steps. One common method involves the use of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, with glacial acetic acid as a catalyst. The mixture is refluxed for several hours, and the reaction is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromophenyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions: Reagents such as palladium catalysts and boron reagents are often used in these reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound may be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It can be used in the production of various chemical products
Mechanism of Action
The mechanism of action of 3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, it may act as an inhibitor or activator of certain enzymes or receptors .
Comparison with Similar Compounds
Similar compounds to 3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile include:
1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: This compound has a similar bromophenyl group and is known for its activity against HIV-1.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound also features a bromophenyl group and has been studied for its biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13BrN2O2 |
---|---|
Molecular Weight |
321.17 g/mol |
IUPAC Name |
3-[1-(2-bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C14H13BrN2O2/c15-11-5-1-2-6-12(11)17-9-3-4-10(14(17)19)13(18)7-8-16/h1-2,5-6,10H,3-4,7,9H2 |
InChI Key |
GJDBVTIJCYVLOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=CC=C2Br)C(=O)CC#N |
Origin of Product |
United States |
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